molecular formula C24H21N5OS B11977022 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B11977022
M. Wt: 427.5 g/mol
InChI Key: IEARNQZOADEDSL-AFUMVMLFSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that features both benzimidazole and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with 9-ethyl-9H-carbazole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale reactions, purification, and quality control could be a feasible approach.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or carbazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole and carbazole moieties can bind to proteins, enzymes, or nucleic acids, affecting their function. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is unique due to the combination of benzimidazole and carbazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H21N5OS/c1-2-29-21-10-6-3-7-17(21)18-13-16(11-12-22(18)29)14-25-28-23(30)15-31-24-26-19-8-4-5-9-20(19)27-24/h3-14H,2,15H2,1H3,(H,26,27)(H,28,30)/b25-14+

InChI Key

IEARNQZOADEDSL-AFUMVMLFSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C51

Origin of Product

United States

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